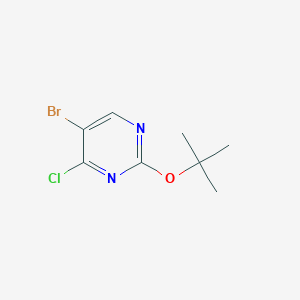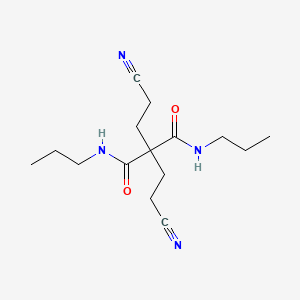![molecular formula C19H15N3 B14613011 4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole CAS No. 60595-22-4](/img/structure/B14613011.png)
4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole typically involves the diazotization of 4-methyl aniline followed by coupling with 9H-carbazole. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a nitrite source, such as sodium nitrite, to generate the diazonium salt. The diazonium salt is then reacted with 9H-carbazole in the presence of a base to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-(4-Ethylphenyl)diazenyl]-2-methylphenol: Similar in structure but with an ethyl group instead of a methyl group.
4-[(E)-(4-Methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine: Contains a methoxy group and a pyrazole ring.
4-[(E)-(4-Amino-1-naphthyl)diazenyl]benzenesulfonic acid: Features an amino group and a naphthyl ring.
Uniqueness
4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole is unique due to its specific combination of a carbazole ring and a methyl-substituted phenyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
60595-22-4 |
|---|---|
Formule moléculaire |
C19H15N3 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
9H-carbazol-4-yl-(4-methylphenyl)diazene |
InChI |
InChI=1S/C19H15N3/c1-13-9-11-14(12-10-13)21-22-18-8-4-7-17-19(18)15-5-2-3-6-16(15)20-17/h2-12,20H,1H3 |
Clé InChI |
JYCKWVKNHFAKES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=CC=CC3=C2C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
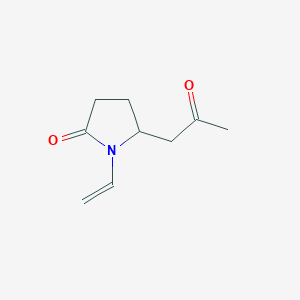

![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
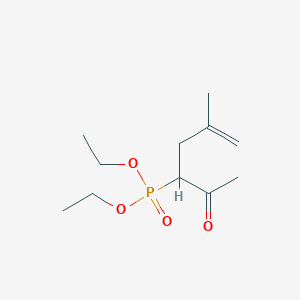

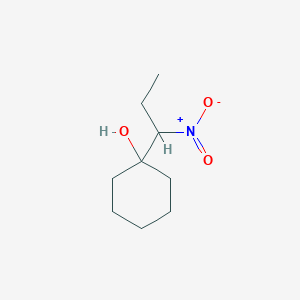
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)
